molecular formula C8H9NO4 B11782758 Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Cat. No.: B11782758
M. Wt: 183.16 g/mol
InChI Key: LCZVXZTZNDPXNO-UHFFFAOYSA-N
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Description

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate: is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an allyl-substituted precursor with hydroxylamine hydrochloride in methanolic conditions. The reaction is usually carried out under reflux for several hours to ensure complete cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: In organic synthesis, methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules.

Biology and Medicine: The compound’s isoxazole core is a common motif in many biologically active molecules

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is not well-documented. like other isoxazole derivatives, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-methyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate
  • 3-Hydroxyisoxazole-5-carboxylate

Comparison: Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is unique due to its allyl group, which provides additional reactivity compared to similar compounds. This reactivity can be exploited in various synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-oxo-2-prop-2-enyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H9NO4/c1-3-4-9-7(10)5-6(13-9)8(11)12-2/h3,5H,1,4H2,2H3

InChI Key

LCZVXZTZNDPXNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(O1)CC=C

Origin of Product

United States

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